molecular formula C11H13ClFN B13296861 [(4-Chloro-3-fluorophenyl)methyl](cyclopropylmethyl)amine

[(4-Chloro-3-fluorophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13296861
M. Wt: 213.68 g/mol
InChI Key: XOHNTMMLSBCWPL-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H13ClFN It is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a cyclopropylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl)methylamine
  • (2-Chloro-4-fluorophenyl)methylamine
  • (4-Chloro-3-fluorophenyl)methylamine

Uniqueness

(4-Chloro-3-fluorophenyl)methylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethylamine moiety also adds to its distinctiveness, potentially affecting its interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H13ClFN/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

XOHNTMMLSBCWPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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